molecular formula C14H21NO3 B558234 N-Boc-L-phenylalaninol CAS No. 66605-57-0

N-Boc-L-phenylalaninol

Cat. No.: B558234
CAS No.: 66605-57-0
M. Wt: 251.32 g/mol
InChI Key: LDKDMDVMMCXTMO-LBPRGKRZSA-N
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Description

N-Boc-L-phenylalaninol, also known as N-tert-butoxycarbonyl-L-phenylalaninol, is a derivative of the amino acid L-phenylalanine. It is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions. The compound has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .

Mechanism of Action

Target of Action

N-Boc-L-phenylalaninol is primarily used in peptide synthesis . It serves as an intermediate in the synthesis of biochemically active compounds . .

Mode of Action

It is known to be involved in the synthesis of biochemically active compounds

Biochemical Pathways

This compound is used in the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , suggesting that this compound may indirectly influence various biochemical pathways through its role in the synthesis of these inhibitors.

Pharmacokinetics

It is known that the compound is insoluble in water , which could potentially affect its absorption and distribution in biological systems.

Result of Action

As an intermediate in the synthesis of biochemically active compounds , the primary result of this compound’s action is the formation of these compounds. These compounds can have various molecular and cellular effects, depending on their specific biochemical activity. For example, the hydroxyethylene dipeptide isosteres synthesized using this compound have enzyme inhibition properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility could affect its action in aqueous environments . Additionally, storage conditions can impact its stability . This compound should be stored in a cool, dry place, away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-L-phenylalaninol can be synthesized from N-Boc-L-phenylalanine through a reduction process. The typical synthetic route involves the reduction of N-Boc-L-phenylalanine methyl ester using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of N-Boc-L-phenylalanine using palladium on carbon (Pd/C) as a catalyst. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-phenylalaninol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Boc-L-phenylalaninol is widely used in scientific research due to its versatility and stability. Some of its applications include:

Comparison with Similar Compounds

N-Boc-L-phenylalaninol is unique due to its specific structure and properties. Similar compounds include:

This compound stands out due to its stability, ease of synthesis, and versatility in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDMDVMMCXTMO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369969
Record name N-Boc-L-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66605-57-0
Record name N-Boc-L-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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